molecular formula C7H4FN3O2 B6285007 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1208493-13-3

6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B6285007
CAS No.: 1208493-13-3
M. Wt: 181.12 g/mol
InChI Key: FPSQXSRIZKDDSE-UHFFFAOYSA-N
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Description

6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form substituted N-amino pyridine sulfates. These intermediates then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to form pyrazolo[1,5-a]pyridine-3-carboxylic acid esters. The esters are subsequently hydrolyzed in a 30% sodium hydroxide solution to yield the desired carboxylic acid .

Industrial Production Methods

For industrial-scale production, the method described above can be optimized by dissolving the substituted N-amino pyridine sulfate and ethyl propionate in water and dimethylformamide, respectively. This increases the solubility of the raw materials and potassium carbonate in the reaction system, thereby improving the yield. The process is mild, easy to handle, and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The fluorine atom and carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as TRKs. These kinases are involved in the proliferation, differentiation, and survival of cells. The compound inhibits the kinase activity by binding to the active site, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group. These functional groups enhance its reactivity and make it a versatile compound for various scientific applications. Its ability to inhibit TRKs also sets it apart from other similar compounds, making it a promising candidate for cancer research .

Properties

IUPAC Name

6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-4-2-1-3-5(7(12)13)10-11-6(3)9-4/h1-2H,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSQXSRIZKDDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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